![molecular formula C12H9F2N3O2 B2470666 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide CAS No. 1396760-25-0](/img/structure/B2470666.png)
2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide
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Overview
Description
“2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide” is a chemical compound . It has been used as a starting material in the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety .
Synthesis Analysis
This compound has been synthesized using 2,6-difluorobenzamide as a starting material . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, 19F NMR, and HRMS .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by 1H NMR, 13C NMR, 19F NMR, and HRMS .Scientific Research Applications
Pharmacological Properties and Clinical Use of Related Compounds
Research on compounds with similar chemical structures, such as metoclopramide, has revealed extensive pharmacological properties and clinical applications, particularly in gastro-intestinal diagnostics and treatments for various types of vomiting and functional gastro-intestinal disorders (Pinder et al., 2012). These studies demonstrate the significance of similar compounds in medical research and their potential therapeutic benefits.
Molecular Structure and Complex Formation
Studies on molecular structures related to 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide, such as those involving benzimidazole and benzthiazol derivatives, have focused on their chemical properties, preparation methods, and complex formation capabilities (Boča et al., 2011). These investigations highlight the diverse applications of these compounds in chemistry and their potential for further exploration in scientific research.
Diagnostic and Therapeutic Applications
The research into amyloid imaging in Alzheimer's disease, utilizing compounds with benzamide structures for PET scans, provides insight into the diagnostic applications of related compounds (Nordberg, 2007). This suggests potential research avenues for this compound in diagnostic imaging or therapeutic interventions.
Antimicrobial and Anticancer Research
Research on benzofuran derivatives emphasizes their potential as antimicrobial agents and their role in drug discovery for treating microbial diseases. This indicates a broader context in which similar compounds could be investigated for antimicrobial or anticancer properties (Hiremathad et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production in cells.
Mode of Action
The compound interacts with its target, SDH, by forming hydrogen bonds with SER-17 and SER-39 of the enzyme . This interaction can inhibit the normal function of SDH, leading to changes in cellular metabolism.
properties
IUPAC Name |
2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2/c1-19-12-15-5-7(6-16-12)17-11(18)10-8(13)3-2-4-9(10)14/h2-6H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDZTXOTLZSIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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